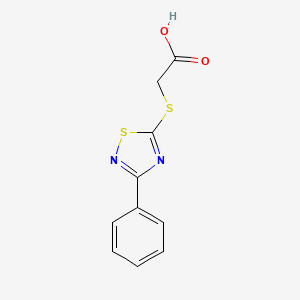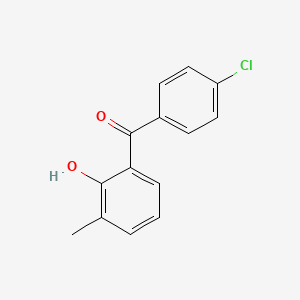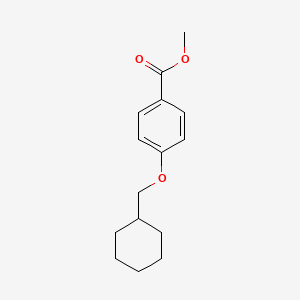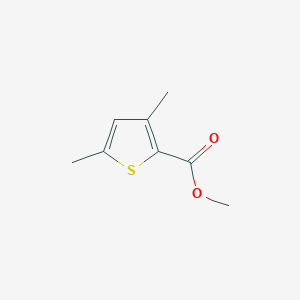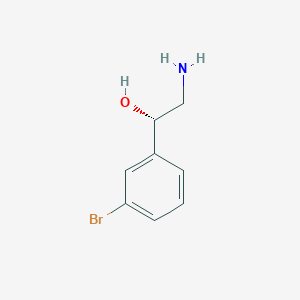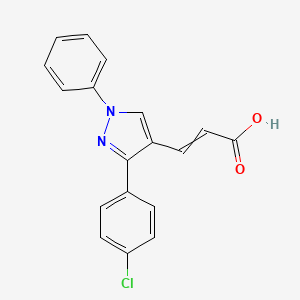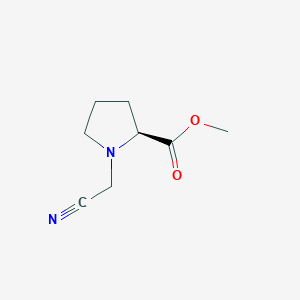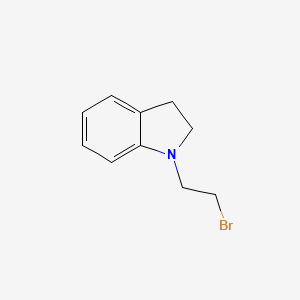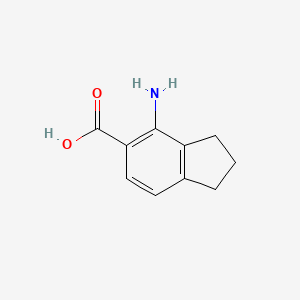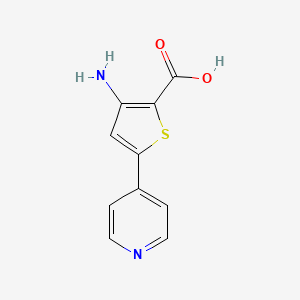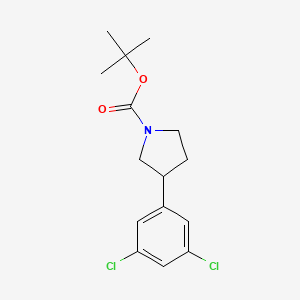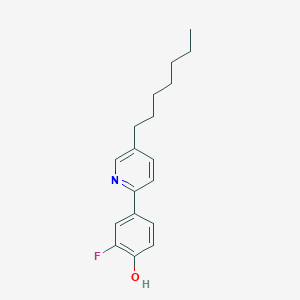
2-Fluoro-4-(5-heptylpyridin-2-yl)phenol
Übersicht
Beschreibung
2-Fluoro-4-(5-heptylpyridin-2-yl)phenol is a fluorinated phenol derivative with a pyridine ring. This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and pyridine moieties. These features make it a valuable compound in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2-Fluoro-4-(5-heptylpyridin-2-yl)phenol, often relies on scalable synthetic routes that ensure high yields and purity. The use of advanced fluorination technology and reliable fluorinating reagents has accelerated the development of these compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-(5-heptylpyridin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenols or pyridines.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(5-heptylpyridin-2-yl)phenol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-(5-heptylpyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The pyridine ring may also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorophenol: A simpler fluorinated phenol with similar chemical properties.
2-Fluoropyridine: A fluorinated pyridine with applications in organic synthesis.
4-Fluoropyridine: Another fluorinated pyridine with distinct reactivity and applications.
Uniqueness
2-Fluoro-4-(5-heptylpyridin-2-yl)phenol is unique due to the combination of a fluorinated phenol and a heptyl-substituted pyridine ring. This structure imparts specific chemical and biological properties that are not observed in simpler fluorinated phenols or pyridines .
Eigenschaften
Molekularformel |
C18H22FNO |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
2-fluoro-4-(5-heptylpyridin-2-yl)phenol |
InChI |
InChI=1S/C18H22FNO/c1-2-3-4-5-6-7-14-8-10-17(20-13-14)15-9-11-18(21)16(19)12-15/h8-13,21H,2-7H2,1H3 |
InChI-Schlüssel |
XQQMUFHFCIZKEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CN=C(C=C1)C2=CC(=C(C=C2)O)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
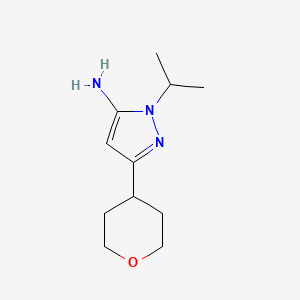

![5H-indeno[5,6-d][1,3]dioxole](/img/structure/B8723430.png)
